molecular formula C19H24N2O3S2 B5231923 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide

1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide

Cat. No. B5231923
M. Wt: 392.5 g/mol
InChI Key: QGFVSMPDRKOSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide, also known as DMTS, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS is a sulfonamide-based compound that belongs to the class of piperidinecarboxamide derivatives. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide is not yet fully understood. However, it has been proposed that 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival.

Advantages and Limitations for Lab Experiments

1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a small molecule compound with a high purity, making it easy to handle and use in various assays. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to have potent biological activities at low concentrations, making it a cost-effective compound for use in experiments. However, one limitation of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide. One area of interest is the development of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide and to identify potential targets for drug development. Finally, the development of new synthesis methods for 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide could lead to the production of more potent and effective compounds.

Synthesis Methods

The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-(2-thienylmethyl)piperidine-4-carboxamide in the presence of a base. The reaction yields 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and pain. Several studies have demonstrated that 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide exhibits potent antitumor effects by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing angiogenesis. In addition, 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-14-5-6-15(2)18(12-14)26(23,24)21-9-7-16(8-10-21)19(22)20-13-17-4-3-11-25-17/h3-6,11-12,16H,7-10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFVSMPDRKOSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

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